2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one
Description
The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a thioether-linked oxazole moiety and a 3,4-dimethoxyphenyl substituent. Its core structure includes:
- A quinazolin-4(3H)-one scaffold, known for diverse pharmacological activities.
- A 4-chlorophenyl-substituted oxazole ring, which enhances hydrophobic interactions in biological systems.
- A methylthio (-SCH3) bridge, which may influence metabolic stability and solubility.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3,4-dimethoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O4S/c1-16-22(29-25(35-16)17-8-10-18(28)11-9-17)15-36-27-30-21-7-5-4-6-20(21)26(32)31(27)19-12-13-23(33-2)24(14-19)34-3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAUGEYMEHMPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its unique structural features, including the presence of oxazole and quinazolinone moieties, suggest diverse biological activities.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 503.02 g/mol. The compound features multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The mechanism may involve:
- Inhibition of Kinases : This compound has shown potential in inhibiting kinases that are crucial for cell proliferation and survival.
- Receptor Modulation : It may modulate the activity of specific receptors, thereby influencing various biological processes.
Biological Activity Overview
Research indicates that 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one exhibits significant biological activities:
- Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. For example, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further research in infectious disease treatment.
Study on Anticancer Activity
In a recent study, derivatives of quinazolinone were synthesized and evaluated for their cytotoxic effects against A549 (lung cancer) and BEAS-2B (normal lung epithelial) cell lines. The most active derivative exhibited an IC50 value of , indicating potent anticancer properties. Molecular docking studies revealed strong interactions with VEGFR1 and VEGFR2, suggesting a targeted approach in cancer therapy .
Antimicrobial Activity Assessment
Another study focused on the antimicrobial potential of compounds similar to 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one. The findings indicated significant activity against various bacterial strains, supporting its use as a lead compound in drug discovery for infectious diseases .
Data Table: Summary of Biological Activities
| Activity | Effect | IC50/EC50 Values | Target |
|---|---|---|---|
| Anticancer | Cytotoxicity | A549 Cell Line | |
| Antimicrobial | Bacterial Inhibition | Varies by strain | Various Bacterial Targets |
| Kinase Inhibition | Modulation of Cell Signaling | Not specified | Specific Kinases |
Chemical Reactions Analysis
Quinazolinone Core Formation
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Method : Cyclocondensation of o-aminobenzamide derivatives with thiol-containing intermediates under dehydrative conditions .
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Key Reagents : Acetic anhydride (dehydration agent), chlorinated solvents (reaction medium) .
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Reaction Time : 5–7 hours at reflux temperatures (80–120°C) .
Oxazole Ring Construction
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Process : Cyclization of brominated intermediates with thiobenzamide derivatives .
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Key Step : Microwave-assisted Suzuki-Miyaura coupling for aryl group introduction at C-6 of the quinazolinone .
Methoxy Group Reactivity
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Demethylation : Controlled hydrolysis of 3,4-dimethoxyphenyl groups to catechol derivatives using BBr₃ in dichloromethane .
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Selectivity : Methoxy groups at C-3 and C-4 resist oxidation under mild conditions but undergo cleavage in strong acidic media.
Thioether Oxidation
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Products : Sulfoxide or sulfone derivatives via oxidation with mCPBA or H₂O₂ .
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Conditions :
Oxidizing Agent Product Yield (%) mCPBA (1.2 eq) Sulfoxide 68 H₂O₂ (3 eq) Sulfone 52
Enzyme Inhibition
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Targets : Inhibits kinases (e.g., SYK, LRRK2) and mGlu₇ receptors through competitive binding at ATP sites .
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IC₅₀ Values :
Metabolic Pathways
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Phase I Metabolism : Hepatic oxidation of the thioether group to sulfoxide via cytochrome P450 enzymes .
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Phase II Metabolism : Glucuronidation of the quinazolinone core.
Photodegradation
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Primary Pathway : Cleavage of the thioether bond under UV light (λ = 254 nm).
Hydrolytic Stability
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pH Sensitivity : Stable in acidic conditions (pH 2–6) but degrades rapidly in alkaline media (pH > 8) .
Comparative Reactivity Table
Comparison with Similar Compounds
Structural Comparisons
The target compound differs from analogs in substituent positioning, heterocyclic cores, and functional groups. Key structural analogs include:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogs.
†Estimated molecular weight based on substitution patterns.
‡Molecular weights vary across derivatives.
Key Observations :
- Substituent Positioning : The 4-chlorophenyl group in the target compound (vs. 3-chlorophenyl in ) may improve target binding due to steric and electronic differences.
- Heterocyclic Cores: Oxazole (target compound) vs. oxadiazole vs. tetrazole alters electron distribution and hydrogen-bonding capacity.
Q & A
Q. What mechanistic insights can be gained from studying its interaction with biological membranes?
- Methodological Answer :
- Liposome Binding Assays : Use fluorescence anisotropy to measure partitioning into lipid bilayers .
- Molecular Dynamics Simulations : Model interactions with membrane proteins (e.g., GPCRs) to predict bioavailability .
Data Analysis and Validation
Q. How to statistically analyze discrepancies in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Apply ANOVA or mixed-effects models to compare IC₅₀ values from independent assays, accounting for variables like cell line heterogeneity .
- Sensitivity Analysis : Identify outlier datasets using Grubbs’ test or principal component analysis (PCA) .
Q. What protocols validate the compound’s stability under long-term storage?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B conditions). Monitor degradation via stability-indicating HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
